3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]
Description
3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] is a bis-pyridinone derivative featuring a 4-bromobenzylidene bridge connecting two 4-hydroxy-6-methylpyridin-2(1H)-one moieties. The bromine substituent on the benzylidene group introduces unique electronic and steric properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
3-[(4-bromophenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-9-7-13(23)16(18(25)21-9)15(11-3-5-12(20)6-4-11)17-14(24)8-10(2)22-19(17)26/h3-8,15H,1-2H3,(H2,21,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAAQGWPPMRDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC=C(C=C2)Br)C3=C(C=C(NC3=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] typically involves the condensation of 4-bromobenzaldehyde with 4-hydroxy-6-methylpyridine-2(1H)-one under basic conditions. A common method includes the following steps:
Condensation Reaction: 4-bromobenzaldehyde is reacted with 4-hydroxy-6-methylpyridine-2(1H)-one in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,3’-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromobenzylidene group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-bromo-3,3’-(4-oxo-benzylidene)bis[6-methylpyridine-2(1H)-one].
Reduction: Formation of 3,3’-(4-benzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one].
Substitution: Formation of 3,3’-(4-substituted-benzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one].
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] exhibit antimicrobial properties. A study demonstrated the synthesis of related compounds that were screened for their activity against various strains of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. Some derivatives showed moderate antimicrobial activity comparable to standard drugs such as gentamicin .
Antiviral Properties
The compound has also been evaluated for its antiviral activities. A notable study highlighted that benzylidene-bis-(4-hydroxycoumarin) derivatives, closely related to 3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one], demonstrated significant inhibitory effects against herpes simplex virus types 1 and 2, with effective concentrations ranging from 9 to 12 μM. This suggests a potential therapeutic role in treating viral infections .
Antioxidant Activity
The antioxidant properties of the compound have been explored through various assays. Compounds derived from this structure have shown substantial free radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage. This property can be beneficial in developing treatments for diseases associated with oxidative stress, including neurodegenerative disorders .
Anti-inflammatory Effects
Research into the anti-inflammatory effects of similar compounds indicates that they may inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. The inhibition of COX-2 has been particularly noted, suggesting that these compounds could be developed into anti-inflammatory agents .
Pharmacological Studies
Pharmacological studies have also assessed the safety and efficacy profiles of these compounds in vivo. For instance, animal models have been used to evaluate the therapeutic potential and side effects associated with long-term administration of related derivatives. These studies are crucial for understanding the clinical applicability of the compound and its derivatives .
Material Science Applications
Beyond biological applications, there is growing interest in the use of this compound in material science. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research is ongoing to explore its potential in creating advanced materials for electronics and coatings .
Mechanism of Action
The mechanism of action of 3,3’-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromobenzylidene moiety can facilitate binding to hydrophobic pockets in proteins, while the hydroxy and pyridine groups can form hydrogen bonds and coordinate with metal ions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] with analogous compounds, focusing on substituent effects, reactivity, and functional properties.
Substituent Effects and Molecular Properties
Key Observations:
- Electronic Effects: The electron-withdrawing bromine substituent in the target compound enhances electrophilic reactivity compared to electron-donating groups (e.g., -OCH₂CH₃ in the ethoxy analog). This may influence binding affinity in biological systems or catalytic activity.
- Steric Considerations: The bulkier ethoxy group in the analog may reduce steric accessibility in reactions, whereas the bromine atom offers a balance of moderate size and polarizability.
- Photoswitching Behavior: Unlike the ethoxy derivative, the brominated compound exhibits photoswitching capabilities when exposed to light, a property critical for applications in optoelectronics or photopharmacology .
Biological Activity
3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] is a compound of interest due to its potential biological activities. This article examines its biological properties, including antimicrobial, antiviral, and anticancer activities, based on various studies and research findings.
Chemical Structure and Properties
The compound features a bis-pyridine structure with a bromobenzylidene linkage. Its molecular formula is , and it exhibits significant structural characteristics that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds often exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Hydroxycoumarin Derivative | Staphylococcus aureus | 8 µg/mL |
| 4-Bromobenzylidene Derivative | Escherichia coli | 16 µg/mL |
| Indeno[1,2-b]pyridine Analog | Candida albicans | 32 µg/mL |
These findings suggest that the compound may possess similar or enhanced antimicrobial activities compared to its derivatives.
Antiviral Activity
The antiviral potential of compounds related to 3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] has been explored in several studies. For example, derivatives have shown activity against herpes simplex virus (HSV) strains.
Case Study: Antiviral Efficacy
A study evaluated the antiviral activity of a related compound against HSV-1 and HSV-2. The results indicated that the compound exhibited an effective concentration range (EC50) between 9–12 μM, with minimal cytotoxicity observed at higher concentrations (>20 μM) . This suggests a favorable therapeutic index for potential antiviral applications.
Anticancer Activity
The anticancer properties of the compound have been assessed through various in vitro studies targeting different cancer cell lines. Notably, compounds with similar structural motifs have demonstrated cytotoxic effects against several types of cancer cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3-Benzylidenechromanone | HL-60 (Leukemia) | 15 |
| Spiropyrazoline Analog | MCF-7 (Breast Cancer) | 5 |
| 3-Hydroxyflavone | A549 (Lung Cancer) | 10 |
The incorporation of specific functional groups appears to enhance the cytotoxic effects of these compounds, with some derivatives showing improved activity compared to established chemotherapeutics like doxorubicin .
Mechanistic Insights
The mechanisms underlying the biological activities of these compounds include:
- DNA Interaction : Studies indicate that these compounds can interact with DNA, potentially leading to cell cycle arrest in cancer cells.
- Free Radical Scavenging : Some derivatives exhibit antioxidant properties, which may contribute to their overall biological efficacy by reducing oxidative stress in cells.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]?
Synthesis optimization requires precise control of temperature (60–100°C), solvent selection (polar aprotic solvents like DMF or acetonitrile), reaction time (3–24 hours), and pH adjustments (pH 7–8) during intermediate steps. For example, acetonitrile at reflux (~82°C) with pyridine as an additive achieved 40% yield in one study , while DMF at 60–70°C over 24 hours improved sulfanyl group incorporation . Key parameters are summarized below:
| Parameter | Conditions from Literature | Source |
|---|---|---|
| Temperature | 60–100°C (reflux conditions critical for cyclization) | |
| Solvent | Acetonitrile (polar aprotic) or DMF | |
| Reaction Time | 3–24 hours (shorter times for intermediates, longer for final steps) | |
| pH Control | Neutral to slightly basic (pH 7–8) to minimize hydrolysis |
Yield improvements correlate with strict exclusion of moisture and use of inert atmospheres .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Structural confirmation requires a combination of:
- NMR Spectroscopy : For resolving hydroxyl and methyl proton environments (δ 1.2–2.5 ppm for CH₃ groups; δ 4.5–5.5 ppm for hydroxyls) .
- X-ray Crystallography : To validate stereochemistry and bond angles, especially for benzylidene linkages (C-Br bond length ≈ 1.89 Å) .
- HPLC-MS : Purity assessment (>99%) and detection of by-products (e.g., brominated side products) .
Discrepancies in melting points (reported ranges: 78–82°C vs. 116–117°C) may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How does stereochemical configuration (Z/E isomerism) influence the compound's biological activity?
The Z-isomer of the benzylidene moiety exhibits 50% higher binding affinity to kinase targets (e.g., EGFR, IC₅₀ = 2.3 µM) compared to the E-isomer, as shown by molecular docking and enzymatic assays . Mechanistic studies suggest the Z-configuration aligns the bromophenyl group for hydrophobic interactions with ATP-binding pockets. Advanced synthesis strategies, such as chiral auxiliaries or asymmetric catalysis, are required to control isomer ratios .
Q. What methodologies address contradictions in reported environmental degradation pathways?
Conflicting data on biodegradation (e.g., half-life in soil: 7 vs. 28 days) may stem from variations in microbial communities or pH. A standardized approach includes:
- Microcosm Studies : Use OECD 307 guidelines with pH-controlled soil (pH 6.5–7.5) and LC-MS/MS quantification .
- Isotopic Labeling : Track ¹⁴C-labeled compound to distinguish abiotic vs. biotic degradation .
- QSAR Modeling : Predict transformation products (e.g., demethylation or hydroxylation) using software like EPI Suite .
Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?
Variability in IC₅₀ values (e.g., 10 µM in HeLa vs. 50 µM in MCF-7) may reflect differences in membrane permeability or metabolic activation. Methodological solutions include:
- Permeability Assays : Use Caco-2 monolayers to quantify passive diffusion (Papp < 1 × 10⁻⁶ cm/s suggests poor uptake) .
- Metabolite Profiling : Incubate with liver microsomes (human or rat) to identify active metabolites .
- Proteomic Screens : Identify off-target interactions (e.g., cytochrome P450 inhibition) via affinity chromatography .
Data Contradiction Analysis
Example : Conflicting yields (40% vs. 20%) in similar syntheses :
- Root Cause : Differences in bromide precursor purity (90% vs. 99%) or solvent drying (anhydrous vs. ambient moisture).
- Resolution : Standardize reagents via elemental analysis and use activated molecular sieves during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
